Structural Differentiation and Improved ADMET Profile Relative to PF-04691502
PF-04979064 is a structurally differentiated backup candidate to PF-04691502, developed to address metabolic liabilities associated with the tricyclic imidazo[1,5]naphthyridine series [1]. The lead optimization program specifically addressed high metabolic clearance mediated by aldehyde oxidase (AO) and cytochrome P450 enzymes, poor permeability, and poor solubility [1]. The key structural difference is the core scaffold: PF-04979064 is based on an imidazo[1,5]naphthyridine ring system, whereas PF-04691502 is derived from a 4-methylpyridopyrimidinone series [1].
| Evidence Dimension | Chemical Scaffold and ADMET Optimization |
|---|---|
| Target Compound Data | Imidazo[1,5]naphthyridine core; optimized for reduced AO-mediated clearance, improved permeability, and improved solubility [1] |
| Comparator Or Baseline | PF-04691502 (4-methylpyridopyrimidinone core); earlier tricyclic series compounds with high AO-mediated metabolic clearance, poor permeability, and poor solubility [1] |
| Quantified Difference | Structure-based optimization yielded a distinct chemotype with a superior ADMET profile; specific numerical improvements in clearance, permeability, and solubility were not detailed in the primary source but were the explicit goal of the backup program [1] |
| Conditions | Lead optimization program integrating structure-based drug design and physical properties-based optimization [1] |
Why This Matters
Procurement of PF-04979064 over its predecessor ensures access to a chemically distinct compound with an optimized ADMET profile, which is critical for achieving reliable in vivo exposure and avoiding confounding metabolic issues in experimental models.
- [1] Cheng, H., Li, C., Bailey, S., Baxi, S. M., Goulet, L., Guo, L., ... & Zientek, M. (2013). Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design. ACS Medicinal Chemistry Letters, 4(1), 91-97. View Source
